Ciprofibrate Methyl Ester-d6
説明
Ciprofibrate Methyl Ester-d6 is a deuterium-labeled derivative of ciprofibrate methyl ester, a hypolipidemic agent and peroxisome proliferator-activated receptor alpha (PPARα) agonist. The compound is structurally characterized by the substitution of six hydrogen atoms with deuterium at specific positions, enhancing its utility in pharmacokinetic and metabolic studies . Its molecular formula is C13H8D6Cl2O3, with a molecular weight of 295.19 g/mol, and it is primarily used as an internal standard in analytical methods such as LC-MS to improve precision in quantifying non-deuterated ciprofibrate . Unlike non-labeled ciprofibrate esters, the deuterated form exhibits isotopic stability, reducing metabolic interference and enabling accurate tracing in biological systems .
特性
分子式 |
C₁₄H₁₀D₆Cl₂O₃ |
|---|---|
分子量 |
309.22 |
同義語 |
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-propanoic Acid Methyl Ester-d6; (±)-2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-propanoic Acid Methyl Ester-d6; |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparisons
Ciprofibrate Methyl Ester-d6 belongs to the fibrate class of PPARα agonists. Key structural analogs include:
Key Observations :
- Metabolic Activation: Unlike clofibrate and fenofibrate, which require ester hydrolysis to active acids, ciprofibrate methyl ester-d6’s deuterium labeling delays enzymatic conversion, prolonging its half-life in vivo .
- Receptor Interaction : Ciprofibrate Methyl Ester-d6 and its parent compound act as CAR antagonists (IC50: 100–500 μM), inhibiting coactivator recruitment, whereas Wy-14,643 (a PPARα agonist) lacks this antagonistic activity .
Pharmacological Efficacy
- Lipid-Lowering Effects: In hyperlipidemic models, non-deuterated ciprofibrate reduces LDL-C by 24% and triglycerides by 30% , comparable to gemfibrozil (triglyceride reduction: 54%) . The deuterated form is expected to retain efficacy but with slower clearance due to isotopic effects .
- PPARα Potency : Ciprofibrate’s REC20 for PPARα is 1.2 x 10⁻⁶ M , significantly stronger than MEHP (6.5 x 10⁻⁷ M) and PFOA (2.4 x 10⁻⁷ M) .
Q & A
Q. How can researchers ensure the stability of Ciprofibrate Methyl Ester-d6 during analytical method validation?
Stability studies should involve stress testing under controlled acid/base hydrolysis, thermal, and photolytic conditions. Use HPLC or LC-MS with deuterated internal standards to track degradation products, as non-reproducible kinetics in non-deuterated ciprofibrate highlight the need for rigorous validation . Isotopic purity should be confirmed via NMR and high-resolution mass spectrometry to avoid interference from non-deuterated analogs .
Q. What standardized in vivo models are recommended for assessing hepatotoxicity of Ciprofibrate Methyl Ester-d6?
Male rodent models (e.g., rats or mice) are commonly used, with biochemical markers such as ALT, AST, ALP, and bilirubin levels measured post-treatment. Liver histopathology should be performed to evaluate necrosis, vascular congestion, and epithelial damage. Co-administration with hepatoprotective agents (e.g., garlic extract) can serve as a positive control .
Q. How should isotopic labeling be verified during the synthesis of Ciprofibrate Methyl Ester-d6?
Isotopic purity is confirmed using -NMR to assess deuterium incorporation and LC-MS for molecular weight validation. Batch-to-batch consistency must be ensured to maintain reproducibility in pharmacokinetic or tracer studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidative stress modulation by Ciprofibrate Methyl Ester-d6 across species?
Comparative studies using jerboa (Jaculus orientalis) and rodent models should measure oxidative biomarkers (e.g., malondialdehyde, glutathione depletion) and mitochondrial enzyme activity (e.g., D-3-hydroxybutyrate dehydrogenase). Proteomic approaches, such as 2D gel electrophoresis, can identify species-specific protein expression changes linked to peroxisome proliferation .
Q. What experimental designs mitigate confounding factors in degradation kinetics studies of Ciprofibrate Methyl Ester-d6?
Use controlled stress conditions (e.g., fixed temperature/pH) and replicate experiments to address non-reproducibility observed in non-deuterated analogs. Kinetic modeling should incorporate time-temperature superposition principles, while degradation intermediates are characterized via tandem mass spectrometry .
Q. How can the species-specific hepatomegaly response to Ciprofibrate Methyl Ester-d6 be mechanistically investigated?
Conduct transcriptomic profiling (RNA-seq) in jerboa and rodent livers to identify differentially expressed genes regulating peroxisome proliferation. Pair this with in vitro assays using primary hepatocytes to test mitochondrial redox balance (NAD+/NADH ratio) and DNA replication markers (e.g., BrdU incorporation) .
Q. What methodologies elucidate the role of Ciprofibrate Methyl Ester-d6 in modulating NF-κB signaling during oxidative stress?
Use transgenic reporter cell lines to track NF-κB activation under ciprofibrate exposure. Combine this with siRNA knockdown of antioxidant pathways (e.g., glutathione synthesis) to dissect crosstalk between oxidative stress and inflammatory signaling .
Methodological Considerations
- Data Analysis : Principal component analysis (PCA) is recommended for correlating biomarker patterns (e.g., catalase activity, lipid peroxidation) in complex datasets .
- Ethical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in toxicology and metabolic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
